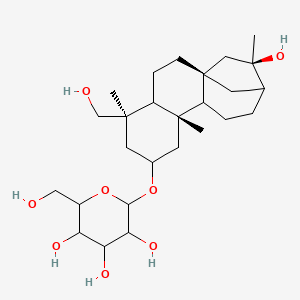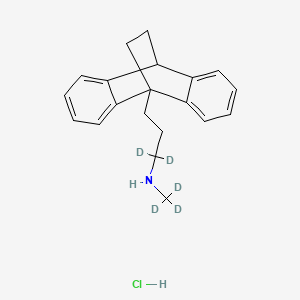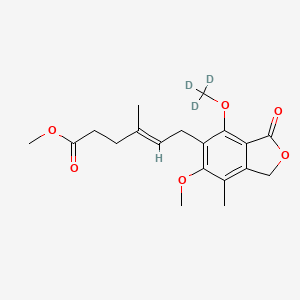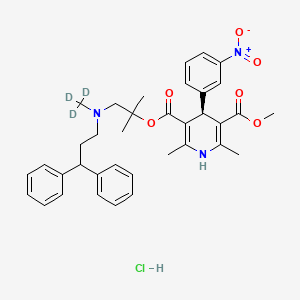
7-Ketodehydroepiandrosterone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ketodehydroepiandrosterone-d5: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of dehydroepiandrosterone, a steroid hormone produced by the adrenal glands. The compound is labeled with deuterium, which makes it useful in metabolic studies and other research areas where tracking the compound’s behavior in biological systems is essential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketodehydroepiandrosterone-d5 typically involves the selective degradation of plant-derived sterols, such as stigmasterol, followed by a series of chemical reactions. One common method includes the protection of the 3-hydroxyl group, followed by oxidation and reduction steps to introduce the ketone and deuterium labels .
Industrial Production Methods: Industrial production of this compound often employs microbial biotransformation techniques. For example, Mycobacterium species can convert phytosterols into dehydroepiandrosterone, which is then further processed to obtain the labeled compound . This method is advantageous due to its high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ketodehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterium gas or deuterated solvents.
Major Products: The major products formed from these reactions include various deuterated steroids and their derivatives, which are useful in metabolic and pharmacokinetic studies.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Ketodehydroepiandrosterone-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of steroids.
Biology: In biological research, the compound is used to trace metabolic pathways and understand the role of dehydroepiandrosterone in various physiological processes.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in weight loss and metabolic regulation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a quality control standard.
Wirkmechanismus
7-Ketodehydroepiandrosterone-d5 exerts its effects by interacting with various molecular targets and pathways. It binds to steroid receptors, including androgen and estrogen receptors, and can be metabolized into more potent sex hormones such as testosterone and estradiol . Additionally, it activates peroxisome proliferator-activated receptor alpha and other nuclear receptors, influencing gene expression and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
7-Ketodehydroepiandrosterone: The non-labeled version of the compound.
Dehydroepiandrosterone: The parent compound from which 7-Ketodehydroepiandrosterone-d5 is derived.
7-Oxodehydroepiandrosterone: Another derivative with similar properties.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in research applications where understanding the compound’s behavior in biological systems is crucial.
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1/i5D2,9D2,12D |
InChI-Schlüssel |
KPRGOTLNGIBVFL-ZBXKQVHRSA-N |
Isomerische SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)






![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)


![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)

